Dipotassium carboxyatractyloside

Description

Discovery and Nomenclature

The discovery of dipotassium carboxyatractyloside traces back to pioneering research conducted in the early 1970s, when investigators first isolated this compound from plant sources known for their pronounced biological activity. The initial identification emerged from systematic studies of Atractylis gummifera, a Mediterranean thistle species that had long been recognized for its distinctive biochemical properties. Riccio, Scherer, and Klingenberg reported in 1973 the isolation of what they termed "a new atractyloside type compound," which represented carboxyatractyloside as a structural homologue of the previously known atractyloside.

The nomenclature of this compound reflects its chemical relationship to atractyloside, with the prefix "carboxy" indicating the presence of an additional carboxyl group that distinguishes it from its structural analogue. Danieli and colleagues established the complete structure of this compound as 4-carboxy-atractyloside, confirming its identity through detailed chemical analysis and demonstrating that atractyloside could be derived from carboxyatractyloside through decarboxylation processes. The compound was simultaneously identified under the name "gummiferin" by other research groups working with Atractylis gummifera extracts, though subsequent work confirmed the identity of gummiferin with carboxyatractyloside.

The dipotassium salt form represents the most stable and commonly utilized preparation of carboxyatractyloside for research applications. This crystalline form, designated as C-ATR in some research contexts, provides enhanced solubility in aqueous solutions while maintaining the compound's characteristic biochemical activity. The stabilization through crystallization as the dipotassium salt has proven essential for consistent experimental applications and long-term storage under appropriate conditions.

Historical Significance in Biochemical Research

This compound has occupied a central position in biochemical research since its discovery, particularly in the field of mitochondrial bioenergetics. The compound's historical significance stems from its exceptional specificity and potency as an inhibitor of the adenine nucleotide translocator, a crucial protein complex responsible for adenosine diphosphate and adenosine triphosphate exchange across mitochondrial membranes. Early research by Vignais and colleagues in 1973 demonstrated that carboxyatractyloside binds with remarkably high affinity to the adenine nucleotide translocator, establishing it as approximately ten times more potent than its structural analogue atractyloside.

The development of carboxyatractyloside as a research tool fundamentally transformed investigations into mitochondrial oxidative phosphorylation mechanisms. Researchers recognized that the compound's ability to block adenine nucleotide exchange provided an unprecedented window into cellular energy metabolism processes. Unlike many other mitochondrial inhibitors that affect multiple cellular targets, carboxyatractyloside demonstrated exceptional selectivity for the adenine nucleotide translocator, making it an invaluable tool for dissecting specific aspects of mitochondrial function.

Historical research applications of this compound expanded significantly throughout the 1970s and 1980s as investigators recognized its utility in studying various aspects of cellular bioenergetics. The compound enabled researchers to investigate the relationship between adenine nucleotide transport and oxidative phosphorylation, leading to fundamental discoveries about how cells regulate energy production. Subsequent research demonstrated that carboxyatractyloside could serve as a probe for understanding mitochondrial permeability transition pore opening and its role in cellular apoptosis pathways.

Table 1: Historical Milestones in Carboxyatractyloside Research

Taxonomic Distribution Among Plant Species

The taxonomic distribution of this compound reveals a fascinating pattern of occurrence across specific plant families, with the highest concentrations found within the Asteraceae family. The primary plant sources belong to two distinct genera: Xanthium, commonly known as cocklebur, and Atractylis, represented primarily by the Mediterranean gum thistle Atractylis gummifera. This distribution pattern suggests evolutionary conservation of the biosynthetic pathways responsible for carboxyatractyloside production within these closely related taxonomic groups.

Xanthium species represent the most widely distributed source of carboxyatractyloside, with the compound identified across multiple species within this genus. Xanthium strumarium, the common cocklebur, has been extensively studied for its carboxyatractyloside content, particularly in seeds and young seedlings. The compound concentration varies significantly among different plant parts, with the highest levels typically found in seeds and cotyledons, while mature leaves and burrs contain negligible amounts. Xanthium sibiricum, another important species within this genus, serves as a commercial source for carboxyatractyloside extraction and purification.

The genus Atractylis provides another significant source of carboxyatractyloside, with Atractylis gummifera being the most thoroughly studied species. This Mediterranean thistle accumulates substantial quantities of carboxyatractyloside in its root systems, where the compound appears to serve defensive functions against herbivory. Research has demonstrated that Atractylis gummifera roots can contain carboxyatractyloside concentrations ranging from 3.7 to 5.4 milligrams per gram of plant material, representing some of the highest natural concentrations documented.

Table 2: Taxonomic Distribution and Carboxyatractyloside Content

Beyond the primary Asteraceae sources, carboxyatractyloside has been reported in other plant species, though typically at lower concentrations. Research has documented its presence in Coffea species, suggesting a broader taxonomic distribution than initially recognized. This expanded distribution indicates that the biosynthetic capacity for carboxyatractyloside production may have evolved independently in multiple plant lineages or represents an ancient metabolic pathway retained across diverse taxonomic groups.

The ecological significance of carboxyatractyloside distribution among these plant species appears closely linked to defensive strategies against herbivory and competitive interactions with other plant species. The compound's documented plant growth inhibiting properties suggest its role as an allelopathic agent, influencing plant community composition and succession patterns in natural ecosystems. The concentration of carboxyatractyloside in seeds and young seedlings of Xanthium species particularly supports this defensive hypothesis, as these represent the most vulnerable life stages requiring enhanced chemical protection.

Properties

CAS No. |

35988-26-2 |

|---|---|

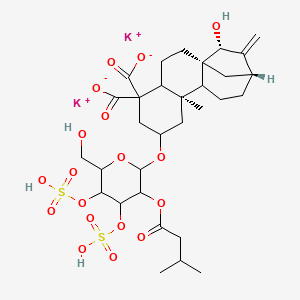

Molecular Formula |

C31H44K2O18S2 |

Molecular Weight |

847 g/mol |

IUPAC Name |

dipotassium;(1S,9R,13R,15R)-15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate |

InChI |

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16-,17?,18?,19?,20?,22?,23?,24?,25-,26?,29-,30+;;/m1../s1 |

InChI Key |

FPJGZZYAZUKPAD-NBKMCPERSA-L |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+] |

Isomeric SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2C[C@@]3(C4CC[C@@H]5C[C@]4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])[C@@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+] |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+] |

Other CAS No. |

33286-30-5 |

Synonyms |

carboxyatractylate carboxyatractyloside dipotassium carboxyatractyloside gummiferin kaur-16-ene-18,19-dioic acid, 15-hydroxy-2-((2-o-(3-methyl-1-oxobutyl)-3,4-di-o-sulfo-beta-D-glucopyranosyl)oxy)-, dipotassium salt, (2beta,15alpha)- potassium carboxyatractyloside |

Origin of Product |

United States |

Scientific Research Applications

Mitochondrial Function Studies

Dipotassium carboxyatractyloside is primarily utilized to investigate mitochondrial function, particularly in studies related to energy metabolism. It inhibits the transport of ADP and ATP across the mitochondrial inner membrane, thus affecting ATP synthesis and respiration rates.

- Case Study: Mitochondrial Uncoupling

In a study examining brown-fat mitochondria, carboxyatractyloside was used to assess its effects on fatty-acid-induced uncoupling. The results indicated that while carboxyatractyloside inhibited respiration in UCP1 knockout mice, it had minimal effects in liver mitochondria, highlighting its specificity towards brown-fat mitochondria where uncoupling protein 1 is active .

Toxicity Studies

The toxicity of this compound has been well-documented, primarily due to its role as an inhibitor of mitochondrial ADP/ATP carriers. This property makes it a valuable tool for studying mitochondrial dysfunction and related pathologies.

- Case Study: Cytotoxicity Mechanisms

Research has demonstrated that exposure to this compound leads to decreased ATP production and increased reactive oxygen species (ROS) levels in C2C12 myoblasts. This suggests a mechanism of cytotoxicity linked to mitochondrial dysfunction, which could have implications for understanding muscle-related diseases .

Drug Development

This compound's ability to inhibit mitochondrial transport mechanisms positions it as a potential candidate in drug development, particularly for conditions related to obesity and metabolic disorders.

- Research Insight

Studies have explored the off-target effects of various compounds that inhibit ANT, including this compound. These investigations are crucial for developing safer therapeutic agents that minimize mitochondrial toxicity while targeting specific pathways involved in obesity and metabolic syndromes .

Biochemical Assays

This compound is also employed in biochemical assays aimed at quantifying the activity of ANT and understanding its role in cellular metabolism.

- Methodological Advances

A validated method for quantifying atractyloside and carboxyatractyloside in biological samples has been developed using high-performance liquid chromatography (HPLC). This technique facilitates the assessment of these compounds' concentrations in blood and urine, enhancing our understanding of their pharmacokinetics and dynamics .

Data Summary Table

Comparison with Similar Compounds

Atractyloside

Structural Differences :

Functional Differences :

- Toxicity : Carboxyatractyloside is ~10× more toxic in vivo due to enhanced ANT binding .

- Stability : Atractyloside content increases in processed Xanthii Fructus, while carboxyatractyloside decreases, suggesting differential thermal stability .

| Property | Dipotassium Carboxyatractyloside | Atractyloside |

|---|---|---|

| Carboxylic Groups | 2 | 1 |

| ANT Inhibition (IC₅₀) | 3 µM (Erlich tumor) | 30 µM |

| Source Plants | Xanthium sibiricum | Atractylis gummifera |

Parquin and Carbossiparquin

Isolated from Cestrum parqui (Solanaceae), these kaurene glycosides share structural similarities but differ in functional groups:

4-Desulfated and Didesulfated Derivatives

Derivatives such as 4-desulfated carboxyatractyloside (m/z 645) and 3,4-didesulfated carboxyatractyloside (m/z 609) show reduced polarity and altered solubility . These variants are less toxic due to weaker ANT binding but retain herbicidal activity .

Comparison with Functionally Similar Inhibitors

Bongkrekic Acid (BA)

- Mechanism : Uncompetitive inhibitor of ANT; binds preferentially to the matrix-facing "m-state" conformation .

- Synergy with ADP : BA forms a ternary complex (ANT-ADP-BA), enhancing inhibition ~10× .

- Interaction with C-ATR : BA and C-ATR bind to distinct ANT conformations (m-state vs. cytosolic c-state), enabling displacement experiments .

| Property | Carboxyatractyloside | Bongkrekic Acid |

|---|---|---|

| Binding Site | Cytosolic side (c-state) | Matrix side (m-state) |

| Inhibition Type | Competitive | Uncompetitive |

| Toxicity (LD₅₀) | 0.5 mg/kg (mice) | 1.2 mg/kg (mice) |

Wedeloside

Isolated from Pascalia glauca (Asteraceae), wedeloside shares hepatotoxic effects but has a distinct glycosidic structure . Its mechanism remains uncharacterized, though it likely targets ANT .

Phytochemical Diversity and Ecological Roles

C-ATR and analogs are produced by plants as defense compounds:

- Insecticidal Activity : C-ATR at 100 µM kills Lepidoptera larvae .

- Herbicidal Activity : 4-desulfated derivatives inhibit weed growth at 10 µM .

- Ecological Distribution : Xanthium spp. are invasive globally, but livestock avoidance behavior reduces poisoning incidents .

Research Implications and Unresolved Questions

- Ambiguous Targets : C-ATR may inhibit nucleoside diphosphate kinase (NDPK) or induce mitochondrial H⁺ leak, beyond ANT .

- Nomenclature Issues: Inconsistent naming of Xanthium species and toxins complicates comparative studies .

- Therapeutic Potential: C-ATR’s antitumoral activity (3 µM in Erlich tumor) warrants exploration in oncology .

Q & A

What is the molecular mechanism of dipotassium carboxyatractyloside in inhibiting mitochondrial ADP/ATP transport?

This compound (CATR) acts as a high-affinity inhibitor of the mitochondrial ADP/ATP carrier (AAC) by binding to the cytosolic side of the protein, stabilizing it in the "c-conformation." This prevents nucleotide exchange, disrupting oxidative phosphorylation and ATP synthesis . Methodologically, its inhibitory effects are validated via oxygen consumption assays in isolated mitochondria, where CATR reduces ADP-stimulated respiration. Researchers should pair these assays with competitive binding studies using radiolabeled atractyloside analogs to quantify binding kinetics .

How do extraction and processing methods influence the quantification of carboxyatractyloside in plant materials?

Carboxyatractyloside content varies significantly across plant tissues and processing stages. For example, Xanthii Fructus seeds contain high levels of carboxyatractyloside, but frying reduces its concentration by 30–50% while increasing atractyloside (a less toxic analog) due to thermal degradation . To ensure accuracy, researchers should use HPLC with UV detection (λ = 210–220 nm) for quantification, coupled with mass spectrometry (MS) to distinguish between carboxyatractyloside and structurally similar diterpenoids .

What experimental precautions are critical when handling this compound in vivo studies?

CATR is highly toxic, with LD₅₀ values in mammals ranging from 0.5–2 mg/kg. For in vivo studies:

- Solubility : Prepare fresh solutions in water (90 mg/mL) or DMSO (25 mg/mL) immediately before use to avoid hydrolysis .

- Dosing : Use doses ≤0.1 mg/kg in rodents, validated via pilot toxicity studies. Intraperitoneal injection is preferred for controlled delivery .

- Storage : Aliquot and store at -20°C in light-protected, desiccated vials to prevent degradation .

How can structural elucidation of this compound resolve ambiguities in related phytochemical studies?

Full stereochemical characterization of CATR requires 1D/2D NMR (e.g., NOESY for spatial correlations) and high-resolution MS. For example, a 2023 study resolved the complete structure of carboxyatractyloside from Chamaeleon gummifer root extract, identifying key functional groups (e.g., carboxylate and sulfonate moieties) responsible for its acaricidal activity . Researchers should cross-reference NMR data with synthetic analogs to confirm assignments and avoid misidentification, as seen in historical confusion between atractyloside and its derivatives .

What statistical approaches are appropriate for analyzing dose-dependent acaricidal effects of this compound?

In studies on Tetranychus urticae, mortality data should be corrected using Abbott’s formula to account for natural death rates. Arcsine square-root transformation normalizes proportional data (e.g., oviposition inhibition rates) before applying ANOVA with Tukey’s HSD post hoc test (p < 0.05). For sublethal effects (e.g., reduced fecundity), generalized linear models (GLMs) with Poisson distribution are recommended .

How do contradictory findings about carboxyatractyloside’s role in mitochondrial permeability transition (MPT) inform experimental design?

While CATR is known to induce MPT in some models, studies using liver mitochondria show that its effects may depend on adenine nucleotide levels rather than direct pore activation . To resolve contradictions, researchers should:

- Compare MPT induction in mitochondria pre-treated with CATR versus calcium/phosphate.

- Use fluorescent probes (e.g., calcein-AM) to monitor pore activity in real-time .

What methodologies validate the safe use of Xanthium strumarium extracts in antimicrobial studies despite carboxyatractyloside toxicity?

Adult leaves of X. strumarium lack detectable carboxyatractyloside but retain antimicrobial efficacy against Staphylococcus aureus and Clostridium perfringens . Researchers must:

- Screen plant extracts via ESI-MS/MS to confirm absence of carboxyatractyloside.

- Use broth microdilution assays (MIC/MBC) with non-polar solvents (e.g., hexane) to enhance antimicrobial compound extraction .

How does this compound compare to atractyloside in experimental applications?

While both inhibit AAC, carboxyatractyloside has higher affinity and irreversibility due to its carboxyl group. Atractyloside, lacking this group, is reversible and less toxic. In pest control studies, carboxyatractyloside exhibits superior lethality (LC₅₀ = 0.8 µg/mL against T. urticae) compared to atractyloside (LC₅₀ = 12.5 µg/mL) . Researchers should prioritize carboxyatractyloside for acaricidal formulations but include atractyloside as a control in mechanistic studies .

What quality control measures are essential for commercial carboxyatractyloside preparations?

Certificates of Analysis (CoA) must specify:

- Purity : ≥95% by HPLC, with traces of atractyligenin and desulfated derivatives quantified .

- Counterion verification : Potassium content confirmed via atomic absorption spectroscopy (AAS) .

- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life .

How can researchers address discrepancies in carboxyatractyloside toxicity reports across plant species?

Variability arises from species-specific biosynthesis (e.g., Atractylis gummifera vs. Xanthium sibiricum) and tissue-specific accumulation (seeds vs. leaves). To standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.